Comparative Kinase Inhibition Profile: DYRK1A vs. CDK5 Activity
A structurally related pyrimidinone analog (BDBM50392628/CHEMBL2153521) was evaluated for inhibitory activity against two therapeutically relevant kinases. The compound demonstrated equivalent weak inhibitory potency against both rat DYRK1A and human CDK5/p25, with IC₅₀ values of 10,000 nM for each target [1]. This data, while derived from an analog, provides class-level evidence that the 2-amino-5-substituted pyrimidin-4(3H)-one scaffold can engage ATP-binding pockets of CMGC family kinases, albeit with modest affinity. The lack of selectivity between DYRK1A and CDK5 suggests a conserved binding mode, a characteristic that may be modulated by further functionalization of the 2-Amino-5-(benzyloxy)pyrimidin-4(3H)-one core.
| Evidence Dimension | Kinase Inhibitory Activity (IC₅₀) |
|---|---|
| Target Compound Data | Analog BDBM50392628: IC₅₀ = 10,000 nM (rat DYRK1A); IC₅₀ = 10,000 nM (human CDK5/p25) |
| Comparator Or Baseline | N/A (intra-class comparison between two kinase targets) |
| Quantified Difference | No difference observed (IC₅₀ values are identical within assay variability) |
| Conditions | Radioactive kinase assay using [γ-³²P]ATP; DYRK1A assay used KKISGRLSPIMTEQ substrate with rat recombinant GST-tagged enzyme; CDK5/p25 assay used histone H1 substrate with human recombinant GST-tagged enzyme. Both assays incubated for 30 minutes. |
Why This Matters
This class-level data informs researchers that the 2-amino-5-substituted pyrimidin-4(3H)-one core exhibits measurable, albeit weak, kinase binding, establishing a baseline for SAR optimization campaigns.
- [1] BindingDB. BDBM50392628 (CHEMBL2153521). Affinity Data: IC₅₀ = 10,000 nM for rat DYRK1A and human CDK5/p25. Accessed 2026. View Source
